Synthesis and Characterization of Sodium 4-Pentynoate: A Technical Guide
Synthesis and Characterization of Sodium 4-Pentynoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-pentynoate, a valuable building block in medicinal chemistry and materials science. Its terminal alkyne functionality makes it particularly useful for "click chemistry" reactions, enabling the facile conjugation of molecules.[1][2]
Synthesis of Sodium 4-Pentynoate
The synthesis of sodium 4-pentynoate is typically achieved in a two-step process. First, 4-pentynoic acid is synthesized, followed by a neutralization reaction with a sodium base to yield the final salt.
Synthesis of 4-Pentynoic Acid
A common and effective method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones' reagent.[3]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the synthesis of 4-pentynoic acid is provided below, based on established literature procedures.[3]
Materials:
-
4-pentyn-1-ol
-
Acetone
-
Jones' reagent (a solution of chromium trioxide and sulfuric acid in water)
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Water
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Diethyl ether (Et2O)
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Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
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Silica gel for chromatography
-
Hexane
-
Ether
Procedure:
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Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones' reagent dropwise to the stirred solution. The addition is continued until the orange color of the Jones' reagent persists.
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Allow the reaction mixture to warm to room temperature. Continue to add Jones' reagent dropwise to maintain the orange color.
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Stir the reaction mixture at room temperature for 1 hour.
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Upon completion of the reaction, add water to the mixture.
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Extract the aqueous layer several times with diethyl ether.
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Combine the organic phases and wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil.
Synthesis of Sodium 4-Pentynoate
The final step is the deprotonation of 4-pentynoic acid with a suitable sodium base.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-pentynoic acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)
-
A suitable solvent (e.g., water, methanol, or ethanol)
Procedure:
-
Dissolve 4-pentynoic acid (1.0 eq) in the chosen solvent.
-
Slowly add a stoichiometric amount (1.0 eq) of the sodium base (e.g., a solution of NaOH or solid NaHCO3) to the solution of the acid while stirring.
-
Continue stirring until the reaction is complete (e.g., cessation of gas evolution if using sodium bicarbonate).
-
The solvent can be removed under reduced pressure to yield sodium 4-pentynoate as a solid.
Characterization of Sodium 4-Pentynoate
The successful synthesis of sodium 4-pentynoate can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | 4-Pentynoic Acid | Sodium 4-Pentynoate (Predicted) |
| Molecular Formula | C5H6O2 | C5H5NaO2 |
| Molecular Weight | 98.10 g/mol [4] | 120.08 g/mol |
| Appearance | Colorless oil[3] | White solid |
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum of 4-pentynoic acid has been reported.[3] The spectrum of sodium 4-pentynoate is expected to be similar, with potential shifts in the protons closest to the carboxylate group due to the change in the electronic environment.
| Assignment | 4-Pentynoic Acid (CDCl₃, 400 MHz) Chemical Shift (δ) ppm [3] | Sodium 4-Pentynoate (D₂O) Predicted Chemical Shift (δ) ppm |
| -C≡CH | 1.98-1.95 (m, 1H) | ~2.0-2.2 (t) |
| -CH₂-C≡CH | 2.52-2.48 (m, 2H) | ~2.4-2.6 (dt) |
| -CH₂-COOH | 2.61-2.59 (m, 2H) | ~2.3-2.5 (t) |
Note: The use of D₂O as a solvent for the sodium salt will result in the exchange of the acidic proton of the carboxylic acid, rendering it invisible in the ¹H NMR spectrum.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will also show characteristic shifts.
| Assignment | 4-Pentynoic Acid (Predicted) Chemical Shift (δ) ppm | Sodium 4-Pentynoate (Predicted) Chemical Shift (δ) ppm |
| -C ≡CH | ~69 | ~70 |
| -C≡C H | ~83 | ~84 |
| -C H₂-C≡CH | ~14 | ~15 |
| -C H₂-COOH | ~33 | ~35 |
| -C OOH | ~179 | ~182 |
Infrared (IR) Spectroscopy:
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.
| Functional Group | 4-Pentynoic Acid Characteristic Absorption (°cm⁻¹) | Sodium 4-Pentynoate Characteristic Absorption (°cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Broad, ~3300-2500 | Absent |
| C≡C-H stretch (Terminal Alkyne) | ~3300 (sharp) | ~3300 (sharp) |
| C=O stretch (Carboxylic Acid) | ~1710 | Absent |
| C=O stretch (Carboxylate) | Absent | ~1610-1550 and ~1400 (asymmetric and symmetric) |
| C≡C stretch | ~2120 | ~2120 |
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for the analysis of sodium 4-pentynoate.
| Ion | 4-Pentynoic Acid (M-H)⁻ | Sodium 4-Pentynoate (M-Na)⁻ |
| Expected m/z | 97.0293 | 97.0293 |
In positive ion mode, adducts with sodium are commonly observed.
| Ion | 4-Pentynoic Acid (M+Na)⁺ | Sodium 4-Pentynoate (M+Na)⁺ |
| Expected m/z | 121.0260 | 143.0079 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of sodium 4-pentynoate.
Characterization Logic
Caption: Logical flow of the characterization process.
